3,5,3',5'-Tetraiodo Thyroaldehyde 3,5,3',5'-Tetraiodo Thyroaldehyde Thyroid hormone analogue
Thyroid hormone analogue. A Thyroxine analogue.
Brand Name: Vulcanchem
CAS No.: 2016-06-0
VCID: VC0194948
InChI: InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O
Molecular Formula: C13H6I4O3
Molecular Weight: 717.81

3,5,3',5'-Tetraiodo Thyroaldehyde

CAS No.: 2016-06-0

Cat. No.: VC0194948

Molecular Formula: C13H6I4O3

Molecular Weight: 717.81

Purity: > 95%

* For research use only. Not for human or veterinary use.

3,5,3',5'-Tetraiodo Thyroaldehyde - 2016-06-0

Specification

CAS No. 2016-06-0
Molecular Formula C13H6I4O3
Molecular Weight 717.81
IUPAC Name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Standard InChI InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O
Appearance Beige Solid
Melting Point 217-228°C

Introduction

3,5,3',5'-Tetraiodo Thyroaldehyde, also known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde, is a tetraiodinated organic compound that shares structural similarities with thyroid hormones. The compound has been identified under two different CAS registry numbers in scientific literature: 2016-06-0 and 1346601-51-1, with the former being more commonly referenced . The discrepancy in CAS numbers may reflect regional differences in chemical registration practices or changes in identification over time.

The molecular formula is consistently reported as C13H6I4O3, indicating a carbon backbone with six hydrogen atoms, four iodine atoms, and three oxygen atoms . The structure consists of two aromatic rings connected by an ether linkage, with iodine atoms positioned at the 3,5 positions of one ring and the 3',5' positions of the other, along with an aldehyde group and a hydroxyl group, giving the molecule its distinctive configuration and chemical behavior.

Structural Identifiers and Nomenclature

The compound is known by several synonyms in scientific and pharmaceutical contexts, reflecting its relationship to thyroid hormones and its status as a pharmaceutical impurity. The following table summarizes the key identifiers:

ParameterValue
IUPAC Name4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Common SynonymsLevothyroxine EP Impurity I, T4-Aldehyde, Levothyroxine Benzaldehyde Impurity
Molecular FormulaC13H6I4O3
Molecular Weight717.8-723.76 g/mol (variations in literature)
InChI KeyXXHLJTORMPKPTC-NNONGNGPSA-N (for labeled variant)
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O

Physical and Chemical Properties

3,5,3',5'-Tetraiodo Thyroaldehyde exhibits distinct physical and chemical properties that influence its behavior in biological systems and its utility in analytical chemistry and pharmaceutical research.

Physical Properties

The compound presents as a light brown to brown solid with specific thermal and solubility characteristics that are important for its handling and analysis . The following table compiles its key physical properties:

PropertyValueMethod
Physical StateSolidObserved
ColorLight Brown to BrownObserved
Melting Point234°CExperimental
Boiling Point492.3±45.0°CPredicted
Density2.777±0.06 g/cm³Predicted
pKa6.82±0.25Predicted

Solubility Profile

The compound demonstrates limited solubility in common organic solvents, which has implications for its preparation, purification, and analysis :

SolventSolubility
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolSlightly soluble (heated)
WaterPoorly soluble

Chemical Reactivity

The compound contains functional groups that can participate in various chemical transformations. These functional groups include an aldehyde moiety, which can undergo oxidation and reduction reactions, and iodine substituents, which can be involved in substitution reactions. The hydroxyl group also contributes to its chemical behavior through hydrogen bonding and potential reaction with electrophiles.

Relationship to Thyroid Hormones

3,5,3',5'-Tetraiodo Thyroaldehyde is structurally related to thyroid hormones, particularly levothyroxine (T4), which is reflected in its status as a levothyroxine impurity in pharmaceutical preparations . Understanding this relationship provides insight into the compound's biological relevance and analytical significance.

Structural Comparison with Thyroid Hormones

The structural similarities between 3,5,3',5'-Tetraiodo Thyroaldehyde and thyroid hormones are evident in the tetraiodinated diphenyl ether backbone. The key difference lies in the functional group at the para position of one ring, where thyroid hormones typically have an alanine side chain, while this compound features an aldehyde group .

As a pharmaceutical reference standard, 3,5,3',5'-Tetraiodo Thyroaldehyde serves important roles in quality control and analytical chemistry.

Pharmaceutical Quality Control

Compound detectionMRM transitionsFragmentor (V)Collision Energy (V)
Positive ion mode525.6-479.6 (Quantification) 525.6-381.8 (Confirmation)12020
Negative ion mode523.9-506.5 (Quantification) 523.9-126.8 (Confirmation)12015-25

These parameters, while derived from related compounds, can inform the analytical approach to 3,5,3',5'-Tetraiodo Thyroaldehyde detection and quantification .

Chemical Reactions and Transformations

3,5,3',5'-Tetraiodo Thyroaldehyde participates in several chemical reactions that are relevant to its behavior in biological systems and its utility in chemical synthesis.

Oxidation Reactions

The aldehyde functional group can undergo oxidation to form the corresponding carboxylic acid. This transformation is potentially relevant to the compound's metabolic fate and can be leveraged in synthetic applications. Oxidizing agents such as potassium permanganate can facilitate this conversion.

Reduction Reactions

Conversely, the aldehyde group can be reduced to form a primary alcohol. This reaction can be accomplished using reducing agents like sodium borohydride. The resulting alcohol derivative would exhibit different physical properties and potentially different biological activity.

Substitution Reactions

The iodine atoms, particularly in the aromatic rings, can participate in substitution reactions under appropriate conditions. These reactions may involve nucleophilic aromatic substitution or metal-catalyzed coupling reactions, offering pathways to structurally diverse derivatives.

Research Applications

The compound has several applications in scientific research, particularly in studies related to thyroid hormone function and metabolism.

Thyroid Hormone Research

As a structural analogue of thyroid hormones, 3,5,3',5'-Tetraiodo Thyroaldehyde may be utilized in studies investigating thyroid hormone receptor binding and metabolism. Such research contributes to understanding thyroid-related disorders and developing targeted therapeutics.

Metabolic Pathway Studies

The compound serves as a reference for investigating metabolic pathways involving thyroid hormones. Research has shown that thyroid hormone uptake and metabolism involve complex carrier-mediated processes, with distinct mechanisms for different iodothyronines . Understanding these pathways is crucial for addressing thyroid-related disorders.

Isotopic Labeling Applications

The availability of isotopically labeled variants, such as 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, enables sophisticated research applications . These labeled compounds facilitate nuclear magnetic resonance (NMR) studies, metabolic tracing, and detailed mechanistic investigations.

Storage ParameterRecommendation
TemperatureRefrigerated (2-8°C)
AtmosphereUnder inert gas
Light ExposureProtected from light
ContainerTightly sealed

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